molecular formula C25H23N3O3 B7458384 6-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-9-METHOXYINDOLO[2,3-B]QUINOXALINE

6-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-9-METHOXYINDOLO[2,3-B]QUINOXALINE

Cat. No.: B7458384
M. Wt: 413.5 g/mol
InChI Key: RFEIWHMQKOIPCS-UHFFFAOYSA-N
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Description

6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of ethoxy and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, automated reaction systems, and continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the methoxy and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects such as antimicrobial or anticancer activity. Additionally, the methoxy and ethoxy groups may enhance its binding affinity to target proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline stands out due to its unique combination of functional groups and structural features. The presence of both ethoxy and methoxy groups enhances its chemical reactivity and potential for diverse applications. Additionally, its quinoxaline core provides a versatile platform for further chemical modifications and biological investigations.

Properties

IUPAC Name

6-[(4-ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-4-31-22-12-9-16(13-23(22)30-3)15-28-21-11-10-17(29-2)14-18(21)24-25(28)27-20-8-6-5-7-19(20)26-24/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEIWHMQKOIPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)OC)C4=NC5=CC=CC=C5N=C42)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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